Cas no 68799-88-2 ((3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate)

(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate structure
68799-88-2 structure
Nome del prodotto:(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
Numero CAS:68799-88-2
MF:C23H32O8
MW:436.495388031006
CID:1731113
PubChem ID:442295

(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
    • (3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl) 2-methylpropanoate
    • 2-Methylpropanoic acid [(3S)-3β,6α-diacetoxy-2,3,3aβ,4,5,6,6aα,7,9aα,9bβ-decahydro-3,6,9-trimethyl-2-oxoazuleno[4,5-b]furan-4β-yl] ester
    • Propanoic acid, 2-methyl-, 3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-2-oxoazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,6beta,6abeta,9abeta,9balpha))-
    • Q27108039
    • 68799-88-2
    • 3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
    • C09532
    • DTXSID60988512
    • CHEBI:8284
    • [(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate
    • Polhovolide
    • Inchi: InChI=1S/C23H32O8/c1-11(2)20(26)28-16-10-22(6,30-13(4)24)15-9-8-12(3)17(15)19-18(16)23(7,21(27)29-19)31-14(5)25/h8,11,15-19H,9-10H2,1-7H3/t15-,16+,17-,18-,19+,22+,23+/m1/s1
    • Chiave InChI: YNZANXMCWKBMJS-JMFNMADFSA-N
    • Sorrisi: CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C

Proprietà calcolate

  • Massa esatta: 436.21
  • Massa monoisotopica: 436.21
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 7
  • Complessità: 829
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 105A^2
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.21
  • Punto di ebollizione: 520.2°C at 760 mmHg
  • Punto di infiammabilità: 222.6°C
  • Indice di rifrazione: 1.521

(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm